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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SHP389
(also known as TNO155), a potent and orally bioavailable allosteric inhibitor of Src homology-2

domain-containing protein tyrosine phosphatase 2 (SHP2). This document is intended to serve

as a core resource, presenting quantitative data, detailed experimental methodologies, and

visual representations of key biological processes to facilitate a deeper understanding of

SHP389's mechanism of action and therapeutic potential.

Introduction
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that

plays a critical role in cell growth and differentiation through the RAS-mitogen-activated protein

kinase (MAPK) signaling pathway.[1][2] As a key downstream effector of receptor tyrosine

kinase (RTK) signaling, SHP2 has emerged as a compelling target for therapeutic intervention

in various cancers where this pathway is hyperactivated. SHP389 is a first-in-class, selective,

allosteric inhibitor of SHP2 that stabilizes the enzyme in a closed, auto-inhibited conformation.

[1][3] This mechanism prevents its activation and subsequent dephosphorylation of

downstream substrates, leading to the suppression of the RAS-MAPK pathway.[3]

Quantitative Selectivity and Potency Data
The following tables summarize the in vitro potency and selectivity of SHP389 against its

primary target, SHP2, as well as its activity against other cellular targets.
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Table 1: In Vitro Potency of SHP389

Assay Type Target/Cell Line IC50 Reference

SHP2 Inhibition

(Biochemical Assay)
Wild-type SHP2 11 nM [4]

p-ERK Inhibition

(Cellular Assay)
KYSE520 8 nM [5]

Cell Proliferation (5-

day)
KYSE520 100 nM [5]

Table 2: Off-Target Activity of SHP389

Target IC50 Reference

Cav1.2 18 µM [5]

VMAT 6.9 µM [5]

SST3 11 µM [5]

Signaling Pathways and Mechanism of Action
SHP389 exerts its therapeutic effect by modulating the RAS-MAPK signaling cascade. The

following diagram illustrates the central role of SHP2 in this pathway and the mechanism of

inhibition by SHP389.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. The Research Progress in SHP2 and the Inhibitors [bocsci.com]

5. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [The Selectivity Profile of SHP389: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574588#understanding-the-selectivity-profile-of-
shp389]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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